molecular formula C10H9N3OS B2934005 N-(6-methylpyridin-2-yl)thiazole-4-carboxamide CAS No. 1408192-69-7

N-(6-methylpyridin-2-yl)thiazole-4-carboxamide

Cat. No.: B2934005
CAS No.: 1408192-69-7
M. Wt: 219.26
InChI Key: CFTZXHOHBHPUGN-UHFFFAOYSA-N
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Description

“N-(6-methylpyridin-2-yl)thiazole-4-carboxamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains a pyridine ring, which is a six-membered ring with two nitrogen atoms . The thiazole and pyridine rings are connected by a carbamide group .


Synthesis Analysis

The synthesis of “this compound” and its complexes has been described in the literature . The compound was synthesized and characterized by elemental analysis, FT-IR, 1H-NMR, and HR-MS methods . Theoretical and experimental studies on the compound have also been reported .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using various methods. The compound was characterized by single crystal X-ray diffraction method . The molecular orbitals of the ligand were calculated at the same level . Theoretical and experimental studies on the compound have also been reported .


Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied. A series of substituted 2- (aminopyridyl)- and 2- (aminopyrimidinyl)thiazole-5-carboxamides was identified as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against hematological and solid tumor cell lines .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” have been analyzed. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Dual Src/Abl Kinase Inhibitor Development

A class of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, which includes compounds structurally related to N-(6-methylpyridin-2-yl)thiazole-4-carboxamide, has been identified as potent inhibitors of Src/Abl kinase. These compounds exhibit exceptional antiproliferative activity against various tumor cell lines and demonstrate significant oral activity in preclinical models of chronic myelogenous leukemia (CML), with some leading to complete tumor regressions at multiple dose levels due to their robust in vivo activity and favorable pharmacokinetic profile (Lombardo et al., 2004).

Antimicrobial and Antifungal Activities

Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, synthesized using specific methodologies, demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. This research underscores the potential of thiazole derivatives in the development of new antimicrobial agents, providing a foundation for further structural modifications to enhance biological activity (Alhameed et al., 2019).

Anti-fibrotic Drug Potential

Investigations into the pharmacokinetics, metabolism, and tissue distribution of certain thiazole derivatives have highlighted their potential as effective oral anti-fibrotic drugs. These studies provide crucial insights into the bioavailability, permeability, and metabolism of these compounds, suggesting their applicability in treating fibrotic diseases (Kim et al., 2008).

Synthesis and Biological Activity Optimization

Efforts to optimize the synthesis and explore the biological activities of thiazole derivatives have led to the development of compounds with promising antitumor, antiviral, and antimicrobial properties. These studies involve systematic structure modifications and innovative synthetic approaches to enhance the biological efficacy and reduce adverse metabolic pathways of these compounds, showcasing their versatile applications in medicinal chemistry (Linton et al., 2011).

Future Directions

The future directions for “N-(6-methylpyridin-2-yl)thiazole-4-carboxamide” could involve further studies on its synthesis, biological activities, and potential applications. For instance, the compound could be developed as a novel anti-fibrotic drug . Additionally, further studies could focus on the design and development of different thiazole derivatives .

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c1-7-3-2-4-9(12-7)13-10(14)8-5-15-6-11-8/h2-6H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTZXHOHBHPUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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